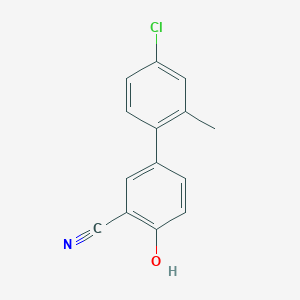
4-(3-Chloro-2-methylphenyl)-2-cyanophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloro-2-methylphenyl)-2-cyanophenol, 95% (4-CMC) is an organic compound with the molecular formula C10H8ClNO. 4-CMC is a white solid, soluble in organic solvents and water, and is used in scientific research as a reagent or catalyst. 4-CMC is a derivative of phenol, a type of aromatic hydrocarbon that is widely used in the synthesis of drugs and other compounds.
Mechanism of Action
The exact mechanism of action of 4-(3-Chloro-2-methylphenyl)-2-cyanophenol, 95% is not yet fully understood. However, it is known that 4-(3-Chloro-2-methylphenyl)-2-cyanophenol, 95% can interact with proteins and other macromolecules in the body, and can modify their structure and function. 4-(3-Chloro-2-methylphenyl)-2-cyanophenol, 95% can also bind to receptors in the body, which can alter their activity and affect the body’s response to drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-2-methylphenyl)-2-cyanophenol, 95% are not yet fully understood. However, it is known that 4-(3-Chloro-2-methylphenyl)-2-cyanophenol, 95% can interact with proteins and other macromolecules in the body, and can modify their structure and function. 4-(3-Chloro-2-methylphenyl)-2-cyanophenol, 95% can also bind to receptors in the body, which can alter their activity and affect the body’s response to drugs.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(3-Chloro-2-methylphenyl)-2-cyanophenol, 95% in laboratory experiments is that it is relatively easy to synthesize and can be used in a wide range of experiments. 4-(3-Chloro-2-methylphenyl)-2-cyanophenol, 95% is also relatively stable and can be stored for long periods of time. The main limitation of using 4-(3-Chloro-2-methylphenyl)-2-cyanophenol, 95% in laboratory experiments is that it is not completely understood, so its effects on the body are not yet fully known.
Future Directions
Future research on 4-(3-Chloro-2-methylphenyl)-2-cyanophenol, 95% should focus on understanding its mechanism of action and the biochemical and physiological effects it has on the body. Additionally, further research should be done to determine the best methods for synthesizing 4-(3-Chloro-2-methylphenyl)-2-cyanophenol, 95% and the optimal conditions for its use in laboratory experiments. Other areas of research should include the development of new methods for using 4-(3-Chloro-2-methylphenyl)-2-cyanophenol, 95% in drug synthesis and the exploration of its potential therapeutic applications.
Synthesis Methods
4-(3-Chloro-2-methylphenyl)-2-cyanophenol, 95% can be synthesized in a laboratory using a variety of methods. One common method is to react 3-chloro-2-methylphenol with cyanide in an aqueous solution. This reaction produces 4-(3-Chloro-2-methylphenyl)-2-cyanophenol, 95% as the main product, along with other minor byproducts. Other methods for synthesizing 4-(3-Chloro-2-methylphenyl)-2-cyanophenol, 95% include reaction of phenol with cyanide in the presence of an acid catalyst, as well as reaction of 3-chloro-2-methylphenol with cyanide in the presence of a base catalyst.
Scientific Research Applications
4-(3-Chloro-2-methylphenyl)-2-cyanophenol, 95% is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. In biochemistry, 4-(3-Chloro-2-methylphenyl)-2-cyanophenol, 95% is used as a reagent to study the structure and function of proteins and other macromolecules. In pharmacology, 4-(3-Chloro-2-methylphenyl)-2-cyanophenol, 95% is used to study the mechanisms of drug action and the effects of drugs on the body. 4-(3-Chloro-2-methylphenyl)-2-cyanophenol, 95% is also used in the synthesis of drugs, as it can be used to modify the structure of drugs to improve their efficacy and safety.
properties
IUPAC Name |
5-(3-chloro-2-methylphenyl)-2-hydroxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-9-12(3-2-4-13(9)15)10-5-6-14(17)11(7-10)8-16/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCJLJOXYDOIBFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=C(C=C2)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684800 |
Source


|
| Record name | 3'-Chloro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-2-methylphenyl)-2-cyanophenol | |
CAS RN |
1261942-11-3 |
Source


|
| Record name | 3'-Chloro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














